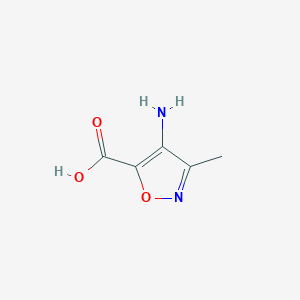
4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This method allows for the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can improve the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A bicyclic compound with similar applications in medicinal chemistry and materials science.
Oxazoline: A related compound that can be converted to oxazole through oxidation.
Uniqueness
4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound for various applications .
Actividad Biológica
4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid (AMOCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of AMOCA, with an emphasis on its immunosuppressive effects and potential therapeutic applications.
Synthesis of AMOCA
AMOCA can be synthesized through various chemical reactions involving isoxazole derivatives. The synthesis typically involves the reaction of 5-amino-3-methylisoxazole-4-carboxylic acid with suitable carbonyl compounds or other reagents to introduce the amino and carboxylic acid functionalities. This method allows for the modification of the compound to enhance its biological activity.
Immunosuppressive Properties
Research indicates that AMOCA exhibits immunosuppressive properties , particularly in the context of T-cell proliferation. Studies have shown that AMOCA can inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. This effect is significant as it suggests potential applications in autoimmune diseases and transplant medicine.
Table 1: Summary of Immunosuppressive Effects of AMOCA Derivatives
| Compound | IC50 (µM) | Effect on PBMC Proliferation | Mechanism of Action |
|---|---|---|---|
| 4-Amino-3-methylisoxazole-5-carboxylic acid | 15 | Inhibition | Induction of apoptosis via caspase activation |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | 10 | Strong inhibition | Upregulation of Fas and NF-κB1 expression |
Anti-inflammatory Activity
In addition to immunosuppressive effects, AMOCA has demonstrated anti-inflammatory properties . It inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This inhibition is critical for managing inflammatory responses in various diseases.
Case Studies
Several case studies highlight the therapeutic potential of AMOCA derivatives:
- Autoimmune Disease Treatment : In a mouse model of autoimmune disease, administration of an AMOCA derivative resulted in reduced disease severity and lower levels of inflammatory cytokines.
- Cancer Therapy : In vitro studies showed that AMOCA derivatives inhibited the growth of various cancer cell lines, suggesting a dual role as an anti-cancer agent alongside its immunosuppressive effects.
Propiedades
Número CAS |
83988-31-2 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
4-amino-3-methyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9) |
Clave InChI |
PGHZTAUDNFUBAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















